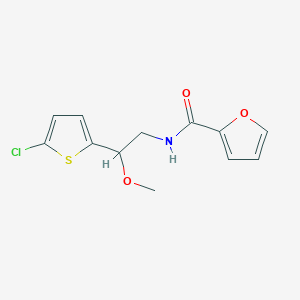

![molecular formula C11H17N3O4 B2791205 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1824147-46-7](/img/structure/B2791205.png)

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

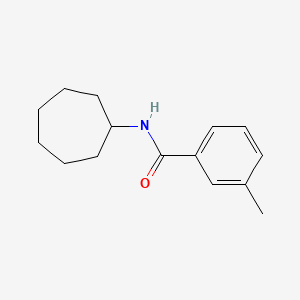

The compound “3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), an amino group (-NH2), and a tert-butoxycarbonyl (BOC) group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the amino group, and the addition of the BOC group. The BOC group is a common protecting group used in organic synthesis, particularly for protecting amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or it could react with alcohols to form esters. The BOC group could be removed under acidic conditions .

Aplicaciones Científicas De Investigación

The compound 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid, has several scientific research applications. Here’s a comprehensive analysis focusing on unique applications:

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. Boc-protected amino acid ionic liquids derived from this compound have been utilized to enhance amide formation without the addition of base, yielding dipeptides in satisfactory yields .

Peptoid-Based Polyacids

The compound is instrumental in the controlled ring-opening polymerization of N-carboxyanhydrides towards well-defined peptoid-based polyacids. These polyacids are useful for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Biomimetic Polymer Construction

It serves as a building block for biomimetic polymers, which are valued for their biocompatibility and stimuli-responsive characteristics. These polymers find applications in sensing, tissue culture, and drug delivery .

Molecular Dynamics Studies

The compound is used in molecular dynamics studies to analyze the spontaneity of reactions and the formation of stable N-carboxyanhydrides, which are crucial for peptide synthesis. These studies help in understanding the changes in enthalpy, entropy, and Gibbs free energy over a temperature range .

Ionic Liquids Development

Researchers have developed novel room-temperature ionic liquids consisting of this compound. These ionic liquids containing protected amino acids are studied for their potential use in organic synthesis .

Supramolecular Chemistry

The compound is used in supramolecular chemistry to create structures that mimic natural peptides. This application is significant for the development of new materials with specific properties, such as controlled drug release systems .

Synthetic Support in Peptide Synthesis

As a protected amino acid, it is used as synthetic support in peptide synthesis. This application is crucial for the development of peptides with precise amino acid sequences for therapeutic use .

Analytical Chemistry

The tert-butoxy group in the compound can be used in analytical chemistry for the quantification and identification of amino acids and peptides through various spectroscopic methods .

Safety and Hazards

As with any chemical compound, handling “3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid” would require appropriate safety precautions. The compound could potentially be irritating to the skin and eyes . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Mecanismo De Acción

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during the reaction and can be removed afterwards with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The presence of the boc group suggests that it may be involved in reactions where amine groups need to be protected .

Pharmacokinetics

The presence of the boc group may influence these properties, as it can affect the compound’s solubility and stability .

Result of Action

The use of the boc group in protecting amines during reactions can help prevent unwanted side reactions, thereby increasing the efficiency and selectivity of the synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For example, the addition and removal of the BOC group require specific conditions: the addition requires aqueous conditions and a base, while the removal requires strong acids .

Propiedades

IUPAC Name |

2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-6-7-5-8(9(15)16)14(4)13-7/h5H,6H2,1-4H3,(H,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMUKIGZLWYAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791130.png)

![4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2791136.png)

![N-(4-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2791142.png)

![3-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2791144.png)